molecular formula C11H11NO6 B13738093 5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid CAS No. 42904-20-1

5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid

Cat. No.: B13738093
CAS No.: 42904-20-1
M. Wt: 253.21 g/mol
InChI Key: IYTYBZHQEDBDJR-UHFFFAOYSA-N
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Description

5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid is an organic compound with a complex structure that includes an ethoxycarbonyl group attached to an amino group on a benzene ring, which is further substituted with two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid typically involves the reaction of 5-aminoisophthalic acid with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the selective formation of the ethoxycarbonyl group on the amino group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The carboxylic acid groups can participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

42904-20-1

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

IUPAC Name

5-(ethoxycarbonylamino)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C11H11NO6/c1-2-18-11(17)12-8-4-6(9(13)14)3-7(5-8)10(15)16/h3-5H,2H2,1H3,(H,12,17)(H,13,14)(H,15,16)

InChI Key

IYTYBZHQEDBDJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O

Origin of Product

United States

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